molecular formula C16H27ClN2O2 B4406504 1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride

1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride

Cat. No. B4406504
M. Wt: 314.8 g/mol
InChI Key: LZLAJVXZOPOMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its various biochemical and physiological effects. The compound is synthesized through a well-established method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride is not fully understood. However, it is believed to act as a serotonin receptor agonist, which can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, the compound can have anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound can increase the levels of serotonin in the brain, which can lead to anxiolytic and anti-depressant effects. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, the compound can reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride has several advantages for lab experiments. The compound is readily available and can be synthesized using a well-established method. It has been extensively studied and its mechanism of action is well-understood. However, there are also some limitations to using the compound in lab experiments. The compound can have toxic effects at high doses, and its effects can vary depending on the animal model used.

Future Directions

There are several future directions for the study of 1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride. The compound has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosages and treatment regimens for these disorders. Additionally, the compound could be studied for its potential use in the treatment of other psychiatric disorders, such as anxiety and depression. Finally, the compound could be studied for its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.

Scientific Research Applications

1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride has been used in scientific research for its various biochemical and physiological effects. The compound has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

properties

IUPAC Name

1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-3-13-19-15-4-6-16(7-5-15)20-14-12-18-10-8-17(2)9-11-18;/h4-7H,3,8-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAJVXZOPOMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.